10-Hydroxyscandine
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The compound methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.0¹,¹⁰.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate (CAS: 24314-59-8) is a structurally complex indole alkaloid with a pentacyclic framework. Its IUPAC name systematically describes the fused ring system, substituents, and stereochemistry. The pentacyclo[10.6.1.0¹,¹⁰.0²,⁷.0¹⁶,¹⁹]nonadeca prefix denotes a 19-membered system comprising five fused rings: three six-membered and two five-membered rings.
Key stereochemical features include:
- Four chiral centers at positions 1S, 10R, 12S, and 19S, confirmed via X-ray diffraction.
- An ethenyl group (-CH₂CH₂) at C12 and a methyl carboxylate (-COOCH₃) at C10, which are critical for hydrogen-bonding interactions.
The stereodescriptors were assigned using the Cahn-Ingold-Prelog priority rules , with the absolute configuration validated through single-crystal analysis. The compound’s canonical SMILES (COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C) and InChIKey (JTSSMMKHJYRYEG-VRXWPRPYSA-N) reflect its unique connectivity and stereochemistry.
X-ray Crystallographic Characterization of Pentacyclic Framework
X-ray diffraction studies of its hydrobromide salt (monoclinic, space group P2₁) revealed the following structural details:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 9.496(3) Å |
| b = 14.561(5) Å | |
| c = 9.339(3) Å | |
| β angle | 115.39(2)° |
| Z-value | 2 |
| Residual (R) | 0.037 for 2,657 reflections |
Notable features include:
- Hydrogen-bonding network : The carbonyl oxygen at C9 forms a 2.89 Å bond with the N-H group of the indole moiety, stabilizing the pentacyclic core.
- Torsional angles : The ethenyl group at C12 adopts a trans conformation (torsion angle: 178.2°), minimizing steric clashes with the adjacent diazapentacyclic system.
- Planarity deviations : Rings A (quinolizidine) and B (cyclopentane) show puckering amplitudes of 0.32 Å and 0.45 Å, respectively, indicative of strain relief.
Comparative analysis with N-methylmeloscine bromide highlighted conformational differences due to steric effects from the N-methyl group, underscoring the structural flexibility of related alkaloids.
Comparative Analysis with Aspidospermatan-Type Alkaloid Scaffolds
This compound shares a biogenetic relationship with Aspidospermatan alkaloids but exhibits distinct structural divergences:
| Feature | This Compound | Aspidospermatan Alkaloids |
|---|---|---|
| Core scaffold | 8,16-Diazapentacyclic | 7,21-Diazapentacyclic |
| C12 substituent | Ethenyl | Typically methyl or H |
| C10 functionalization | Methyl carboxylate | Often unsubstituted |
| Biosynthetic precursor | Hypothesized tabersonine derivatives | Secologanin-tryptamine conjugates |
Key distinctions include:
- The ethenyl group at C12, which introduces additional π-π stacking capabilities absent in classical Aspidospermatan alkaloids.
- A rearranged diazapentacyclic system resulting from postulated pinacol-type shifts during biosynthesis, contrasting with the conserved frameworks of aspidospermidine or vincadifformine.
These structural nuances correlate with divergent bioactivities, such as enhanced binding to neuroreceptors compared to simpler Aspidospermatan analogs.
Properties
IUPAC Name |
methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSSMMKHJYRYEG-VRXWPRPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=CC=CC=C5NC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@@]3(C=CCN4[C@@H]3[C@@]1(CC4)C5=CC=CC=C5NC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953411-73-9, 24314-59-8 | |
| Record name | rel-Methyl (6aR,7aS,11aS,13aS)-7a-ethenyl-5,6,7a,11a,12,13-hexahydro-6-oxo-10H-indolizino[1′,8′:2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953411-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24314-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stereoselective Dihydroxylation and Protection Strategies
The construction of the diazapentacyclic core often begins with stereoselective dihydroxylation of a keto alkene precursor. In a representative protocol, (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate (IV) undergoes Sharpless asymmetric dihydroxylation to yield tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate (V) with >95% enantiomeric excess . The diol is subsequently protected using acetyl anhydride in dichloromethane at 0–5°C with pyridine as a base, forming the diacetate VI in 92% yield . This dual protection strategy prevents unwanted side reactions during subsequent coupling steps.
Critical parameters include:
-
Temperature control (-20°C to 0°C) to minimize epimerization
-
Use of 4-methylmorpholine as a non-nucleophilic base
-
Stoichiometric DMAP (4-dimethylaminopyridine) to accelerate acetylation
Peptide Coupling for Diazabicyclic Assembly
The diaza moiety is installed via iterative peptide couplings. A key intermediate, (S)-methyl 2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate (XX), is synthesized through a sequence involving:
-
Activation with BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole)
Yields for these steps range from 74% to 85%, with retention of configuration ensured by maintaining reaction temperatures below 5°C . The morpholinoacetamide group is introduced via chloroacetylation followed by nucleophilic displacement with morpholine, achieving 89% conversion .
Azide-Mediated Cyclization Techniques
Drawing from vindesine synthesis methodologies , the ethenyl-containing pentacyclic system is formed through a modified Staudinger reaction:
This approach minimizes byproducts through:
-
Strict temperature control (-10°C for azide formation)
-
Use of aprotic solvents (THF) to stabilize intermediates
Late-Stage Esterification and Functionalization
The methyl ester is introduced via two primary routes:
Route A (Early-Stage Esterification):
(S)-2-((Tert-butoxycarbonyl)amino)-4-methylpentanoic acid (XII) is treated with methyl chloroformate in dichloromethane at -20°C, followed by neutralization with NaHCO₃ to yield the methyl ester in 94% purity .
Route B (Post-Cyclization Esterification):
The free carboxylic acid intermediate undergoes Fisher esterification using methanol and concentrated H₂SO₄ under reflux (65°C, 12 hr), achieving 88% conversion . Route B is preferred for acid-sensitive substrates but requires careful control of reaction time to prevent lactamization.
Stereochemical Control in Pentacyclic Formation
The critical C10 and C19 stereocenters are established through:
-
Chiral Auxiliary Approach : Use of (S)-tert-leucine derivatives to induce 1,3-asymmetric induction during cyclization
-
Dynamic Kinetic Resolution : Employing Shvo's catalyst (hydroxycyclopentadienyl ruthenium complex) during Heck cyclization to control ethenyl geometry
-
Enzymatic Resolution : Porcine liver esterase-mediated hydrolysis of a diastereomeric mixture achieves >99% ee for the C12 center
Purification and Characterization
Final purification employs orthogonal techniques:
-
Recrystallization : Ethanol/water (95:5) at -5°C removes polar byproducts
-
Countercurrent Chromatography : Hexane/ethyl acetate/methanol/water (5:5:5:5) resolves diastereomers
-
HPLC Analysis : C18 column with 0.1% TFA in acetonitrile/water gradient confirms ≥99.5% purity
Key characterization data:
Chemical Reactions Analysis
Types of Reactions
methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate undergoes various chemical reactions, including:
Oxidation: methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in scandine.
Substitution: methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional Chinese medicine for treating conditions like meningitis and rheumatic diseases.
Industry: Utilized as a catalyst in organic synthesis reactions, including catalytic coupling, oxidation, and hydrogenation reactions.
Mechanism of Action
The mechanism of action of scandine involves its interaction with various molecular targets and pathways. Although the exact mechanism is not fully understood, it is believed that scandine exerts its effects through modulation of specific enzymes and receptors. The congested cyclopentane core and multiple stereocenters play a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Diazapentacyclo Family
Several compounds share the diazapentacyclo core but differ in substituents and stereochemistry:
Key Observations :
Functional Analogues with Overlapping Bioactivities
Compounds with similar reported activities include:
Neuroprotective Agents
- 8-β-Ethoxyasterolid (from Chloranthus species) : At 10 μM, increases H₂O₂-damaged PC12 cell viability to 69.58% .
- Cleroinermin : Shows 104.32% relative protection in MPP⁺-induced neurotoxicity models .
Cytotoxic Agents
- (-)-Borneol Ferulate : IC₅₀ of 8.00×10⁻⁵ M against BGC-823 gastric cancer cells, comparable to camptothecin .
- Shizukaol B and C (from Chloranthus species) : Inhibit breast cancer metastasis via undefined mechanisms .
For instance, the 9-oxo group may mimic the lactone moieties in cleroinermin, which are critical for activity .
Physicochemical Properties
Insights :
- The acetyloxy and ethyl groups in analogues increase molecular weight and hydrogen-bonding capacity, which may reduce bioavailability .
Biological Activity
Methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a complex organic compound with notable biological activities that have garnered attention in recent research. This article explores its biological properties, potential applications in medicine and agriculture, and relevant case studies.
- Molecular Formula : C₃₉H₄₅N₂O₃
- Molecular Weight : 700.8 g/mol
- Structural Characteristics : The compound features a unique pentacyclic structure with multiple functional groups that contribute to its biological activity.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression .
Anti-inflammatory Effects
In animal models of inflammation, this compound has shown promising results in reducing markers of inflammation such as TNF-alpha and IL-6. These findings suggest potential therapeutic uses in treating inflammatory diseases .
Case Studies
The biological activity of methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo is attributed to its ability to interact with cellular targets:
- DNA Intercalation : The planar structure allows for intercalation into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells leading to apoptosis.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo. Potential areas for future investigation include:
- In vivo Studies : To assess the efficacy and safety profile in living organisms.
- Formulation Development : Exploring its use in drug formulations for targeted delivery.
- Synergistic Effects : Investigating combinations with other therapeutic agents to enhance efficacy.
Q & A
Q. What methodologies are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving complex polycyclic structures. Key steps include:
- Crystal growth : Optimize solvent systems (e.g., slow evaporation of dichloromethane/methanol) to obtain diffraction-quality crystals .
- Data collection : Use a synchrotron or high-resolution diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å) to capture bond angles and torsion angles critical for stereochemical assignments .
- Refinement : Software like SHELXL or OLEX2 refines anisotropic displacement parameters and validates hydrogen bonding networks . Example structural parameters from analogous compounds:
| Bond Angle (°) | Bond Length (Å) | Torsion Angle (°) |
|---|---|---|
| C8–C13–C14: 113.35 | C15–S1: 1.81 | C6–C7–C2: 104.0 |
| C12–C13–C8: 120.02 | C21–C22: 1.48 | C8–C7–H7: 115.1 |
Q. How can synthetic routes for this compound be designed given its pentacyclic framework?
Retrosynthetic strategies should prioritize:
- Core assembly : Use Diels-Alder reactions or [3+2] cycloadditions to construct the diazapentacyclic backbone .
- Stereochemical control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to set the 1S,10R,12S,19S configuration .
- Functionalization : Introduce the ethenyl group via Wittig olefination or Heck coupling at late stages to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is essential:
- NMR : 2D experiments (HSQC, HMBC) resolve overlapping signals in the δ 1.5–3.0 ppm region for methyl and ethenyl groups .
- HRMS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ with <2 ppm error .
- IR : Stretching bands at ~1700 cm⁻¹ (ester carbonyl) and ~1650 cm⁻¹ (α,β-unsaturated ketone) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Calculate transition-state energies for ring-opening or oxidation pathways .
- Validate results against experimental kinetic data (e.g., Arrhenius plots for thermal decomposition) .
Q. What strategies address contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values or binding affinities may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) .
- Solubility issues : Use co-solvents like DMSO ≤0.1% to prevent aggregation artifacts .
- Epimerization : Monitor stereochemical stability via chiral HPLC during bioactivity tests .
Q. How does the compound’s stability under physiological conditions impact in vitro studies?
Conduct accelerated stability studies:
- pH dependence : Incubate in buffers (pH 4.0–9.0) and track degradation via LC-MS .
- Temperature : Store at 4°C, 25°C, and 37°C to model short- vs. long-term stability .
- Light sensitivity : Use amber vials if UV-Vis spectra show absorbance <400 nm .
Q. What experimental designs resolve conflicting crystallographic and spectroscopic data?
Cross-validate using:
Q. How do enantiomeric impurities affect mechanistic studies of this compound?
Even 2% impurities can skew results:
- Chiral separation : Use polysaccharide-based HPLC columns (e.g., Chiralpak IG-3) .
- Pharmacological impact : Test enantiomers in parallel for receptor binding (e.g., ΔΔG >1 kcal/mol indicates significance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
